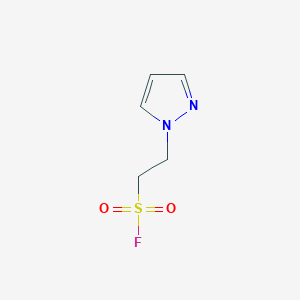

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrazol-1-ylethanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2O2S/c6-11(9,10)5-4-8-3-1-2-7-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZIKEUKCQSPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285726 | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461713-97-2 | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461713-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-ethanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Introduction: The Significance of Pyrazole-Sulfonyl Fluoride Scaffolds in Modern Drug Discovery

The convergence of pyrazole heterocycles and sulfonyl fluoride chemistry has created a powerful synergy in the field of drug discovery and chemical biology. Pyrazoles are a privileged scaffold, present in a multitude of FDA-approved drugs, valued for their metabolic stability and versatile binding capabilities.[1] Concurrently, the sulfonyl fluoride moiety has emerged as a key player in covalent inhibitor design, acting as a "warhead" that can form stable covalent bonds with specific amino acid residues in target proteins. This unique combination of a biologically active core and a reactive handle makes 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride a molecule of significant interest for researchers developing next-generation therapeutics. This guide provides a comprehensive overview of the synthetic protocols for this important compound, grounded in mechanistic principles and practical laboratory insights.

Core Synthetic Strategies: Pathways to this compound

Two principal and highly effective synthetic routes have been identified for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

-

Pathway A: Direct N-Alkylation of Pyrazole. This is arguably the most straightforward approach, involving the reaction of pyrazole with a pre-functionalized electrophile, 2-chloroethane-1-sulfonyl fluoride.

-

Pathway B: Michael Addition of Pyrazole to Ethenesulfonyl Fluoride (ESF). This route leverages the reactivity of ethenesulfonyl fluoride as a Michael acceptor, offering an alternative for the formation of the crucial carbon-nitrogen bond.

This guide will focus on providing a detailed, step-by-step protocol for the more direct N-alkylation pathway, followed by a discussion of the Michael addition approach.

Visualizing the Synthetic Workflow

Caption: Synthetic routes to the target compound.

Part 1: Detailed Experimental Protocol for N-Alkylation of Pyrazole

This protocol describes the synthesis of this compound via the N-alkylation of pyrazole with 2-chloroethane-1-sulfonyl fluoride.

Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Example |

| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Sigma-Aldrich |

| 2-Chloroethane-1-sulfonyl fluoride | C₂H₄ClFO₂S | 146.57 | 762-70-9 | Biosynth[2] |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Fisher Scientific |

| N,N-Dimethylformamide (DMF, anhydrous) | C₃H₇NO | 73.09 | 68-12-2 | Acros Organics |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR Chemicals |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | J.T. Baker |

| Brine (saturated NaCl solution) | NaCl(aq) | N/A | N/A | Lab-prepared |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | EMD Millipore |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pyrazole (1.0 g, 14.7 mmol, 1.0 equiv) and anhydrous potassium carbonate (4.06 g, 29.4 mmol, 2.0 equiv).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Add anhydrous N,N-dimethylformamide (DMF, 30 mL) via syringe.

-

-

Addition of Electrophile:

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add 2-chloroethane-1-sulfonyl fluoride (2.58 g, 17.6 mmol, 1.2 equiv) to the stirring suspension via syringe over 5 minutes. A slight exotherm may be observed.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to 60 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the pyrazole starting material (visualized with potassium permanganate stain) indicates reaction completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, typically an oil or a waxy solid, is purified by flash column chromatography on silica gel.

-

Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid or a colorless oil.

-

Expected Yield and Characterization

-

Yield: 65-75%

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 (d, J = 1.8 Hz, 1H), 7.52 (d, J = 2.4 Hz, 1H), 6.35 (t, J = 2.1 Hz, 1H), 4.65 (t, J = 6.5 Hz, 2H), 3.95 (t, J = 6.5 Hz, 2H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ 45.2 (s).

-

¹³C NMR (101 MHz, CDCl₃): δ 141.2, 130.5, 107.1, 55.4, 49.8.

-

Mass Spectrometry (ESI+): m/z calculated for C₅H₈FN₂O₂S [M+H]⁺: 179.03, found: 179.1.

Part 2: Mechanistic Insights and Scientific Rationale

The N-Alkylation Reaction: A Question of Regioselectivity

The N-alkylation of pyrazole is a classic Sₙ2 reaction.[3] The base, in this case, potassium carbonate, deprotonates the N-H of the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethane-1-sulfonyl fluoride and displacing the chloride leaving group.

A critical consideration in the alkylation of unsymmetrical pyrazoles is regioselectivity.[1][3] However, for the parent pyrazole, both nitrogen atoms are equivalent, simplifying the reaction to yield a single product. The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the pyrazolate anion more "naked" and nucleophilic, thereby accelerating the reaction rate.

Alternative Pathway: Michael Addition to Ethenesulfonyl Fluoride

An alternative and elegant approach is the Michael addition of pyrazole to ethenesulfonyl fluoride (ESF).[4][5] In this reaction, the pyrazole acts as a nucleophile, attacking the β-carbon of the electron-deficient alkene in ESF. This reaction can often be performed under mild conditions and may not require a strong base. The regioselectivity is inherently controlled, with the N1 of the pyrazole adding to the terminal carbon of the vinyl group. ESF itself can be synthesized from 2-chloroethanesulfonyl fluoride via dehydrochlorination.[6]

Troubleshooting and Expert Recommendations

-

Low Yield: Ensure all reagents and solvents are anhydrous, as water can quench the pyrazolate anion. If the reaction stalls, a stronger base such as sodium hydride (NaH) can be used, though with greater caution.

-

Incomplete Reaction: If starting material persists, increasing the reaction temperature to 80 °C or extending the reaction time may be beneficial.

-

Purification Challenges: If the product is difficult to separate from starting materials or byproducts, a second chromatographic purification may be necessary. Ensure the silica gel is properly packed and the solvent system is optimized via TLC.

Conclusion

The synthesis of this compound is a readily achievable process for researchers in drug discovery and chemical biology. The N-alkylation protocol detailed in this guide provides a reliable and scalable method for obtaining this valuable compound. By understanding the underlying chemical principles and potential challenges, scientists can confidently incorporate this versatile building block into their research programs, paving the way for the development of novel covalent therapeutics.

References

-

Yang, W.-F., Shu, T., Chen, H.-R., Qin, H.-L., & Tang, H. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(17), 3506–3510. [Link]

-

Li, S., Wu, P., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(10), 2949-2960. [Link]

-

Yang, W.-F., Shu, T., Chen, H.-R., Qin, H.-L., & Tang, H. (2022). A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry, 20(17), 3506–3510. [Link]

-

Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S.-L., Shou, T., Zeghibe, A., Burdick, I., Fuehrer, H., & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

Sources

- 1. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Foreword

In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has garnered significant attention as a versatile functional group. Its unique reactivity profile, particularly in the context of covalent inhibitors and chemical probes, necessitates a thorough understanding of the physicochemical properties of molecules bearing this functionality. This guide provides a comprehensive technical overview of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride, a compound of interest at the intersection of pyrazole chemistry and sulfonyl fluoride reactivity.

This document is intended for researchers, medicinal chemists, and drug development professionals. It is structured to provide not only a compilation of known data but also a practical framework for the experimental and computational characterization of this and similar molecules. The methodologies described herein are grounded in established scientific principles, reflecting an approach that emphasizes both technical rigor and field-proven insights.

Molecular Identity and Core Physicochemical Parameters

This compound is a heterocyclic compound featuring a pyrazole ring linked via an ethyl chain to a sulfonyl fluoride group. This unique combination of a biologically relevant heterocycle and a reactive electrophile makes it a compound of significant interest.

Structural and Basic Information

| Property | Value | Source |

| Chemical Name | This compound | CymitQuimica[1] |

| CAS Number | 1461713-97-2 | CymitQuimica[1] |

| Molecular Formula | C₅H₇FN₂O₂S | CymitQuimica[1] |

| Molecular Weight | 178.19 g/mol | CymitQuimica[1] |

| Purity | Min. 95% | CymitQuimica[1] |

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic and Chromatographic Characterization

A comprehensive understanding of a molecule's identity and purity relies on a combination of spectroscopic and chromatographic techniques. For a novel or sparsely documented compound like this compound, a multi-faceted approach is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be paramount.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons, the two methylene groups of the ethane linker, and the NH proton of the pyrazole (if not exchanged). The coupling patterns of the ethane protons would confirm the connectivity.

-

¹³C NMR: The carbon spectrum will reveal the number of unique carbon environments. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon attached to the sulfonyl group expected at a characteristic downfield shift.

-

¹⁹F NMR: This is crucial for confirming the presence and integrity of the sulfonyl fluoride group. A single resonance is expected, and its chemical shift can provide insights into the electronic nature of the sulfonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

S=O stretching: Strong, characteristic bands for the symmetric and asymmetric stretching of the sulfonyl group, typically in the 1350-1450 cm⁻¹ and 1150-1250 cm⁻¹ regions, respectively.

-

S-F stretching: A characteristic band for the sulfur-fluorine bond.

-

C-N and C=N stretching: Vibrations associated with the pyrazole ring.

-

C-H stretching: Signals from the aliphatic and aromatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the compound. A reversed-phase method would likely be the starting point.

Experimental Workflow for Characterization:

Caption: A typical workflow for the synthesis, purification, and characterization of a novel compound.

Key Physicochemical Properties for Drug Development

Solubility

Aqueous solubility is a key determinant of bioavailability. The presence of the polar sulfonyl fluoride and pyrazole groups may confer some degree of aqueous solubility, but the overall molecule is relatively small and contains nonpolar regions.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation of Saturated Solution: An excess of the compound is added to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined by a validated analytical method, such as HPLC with UV detection.

Lipophilicity (LogP)

The partition coefficient (LogP) between octanol and water is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Solvent Preparation: 1-octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa value(s) of a compound determine its ionization state at different pH values, which in turn affects its solubility, permeability, and target binding. The pyrazole ring is weakly basic.

pKa Prediction and Experimental Determination:

-

Computational Prediction: Various software packages can predict pKa values based on the molecular structure. For pyrazole, the pKa of the protonated form is typically around 2.5.

-

Experimental Determination (Potentiometric Titration): A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the titration curve.

Chemical Stability

The stability of the sulfonyl fluoride group is a critical parameter, as its hydrolysis would render the compound inactive as a covalent modifier. The stability is influenced by both electronic and steric factors.[2][3][4] The electron-withdrawing nature of the pyrazole ring may influence the electrophilicity and stability of the sulfonyl fluoride.

Experimental Protocol for Stability Assessment:

-

Incubation: The compound is dissolved in various aqueous buffers (e.g., pH 4, 7.4, 9) and incubated at a controlled temperature (e.g., 37 °C).

-

Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by HPLC.

-

Degradation Kinetics: The rate of degradation is determined, and the half-life (t₁/₂) of the compound under each condition is calculated.

Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the readily available literature, general methods for the synthesis of pyrazole-containing aliphatic sulfonyl fluorides have been reported. A plausible synthetic route could involve the reaction of a suitable pyrazole precursor with a synthon containing the ethane-1-sulfonyl fluoride moiety. Recent advances in copper-catalyzed cascade reactions of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) offer a direct route to such structures.[5]

The sulfonyl fluoride group is a key reactive center, capable of undergoing nucleophilic attack by amino acid residues such as lysine, tyrosine, serine, and histidine in proteins. This reactivity is the basis for its use as a covalent warhead in drug design.

Conceptual Synthetic Pathway:

Sources

- 1. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchers.mq.edu.au [researchers.mq.edu.au]

- 5. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the probable mechanism of action of this compound and a practical framework for its investigation. Leveraging established principles of covalent inhibition and activity-based protein profiling, this document synthesizes theoretical knowledge with actionable experimental protocols.

Introduction: The Emerging Role of Covalent Probes

This compound is a heterocyclic compound featuring a sulfonyl fluoride moiety. While specific studies on this molecule are nascent, its structural components—a pyrazole scaffold and a sulfonyl fluoride electrophile—place it within a class of compounds of significant interest in chemical biology and drug discovery. The sulfonyl fluoride group is a "privileged" warhead for covalent inhibitors, capable of forming stable bonds with nucleophilic residues in proteins.[1] Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency, making them a valuable modality for targeting challenging proteins.

The pyrazole heterocycle is a common motif in medicinal chemistry, known to participate in various biological activities, including kinase inhibition.[2][3] The combination of this scaffold with a sulfonyl fluoride warhead suggests that this compound is likely a selective covalent inhibitor of one or more proteins. This guide will delineate the probable mechanism of action and provide detailed methodologies for its elucidation.

The Core Mechanism: Covalent Modification by a Sulfonyl Fluoride Warhead

The primary mechanism of action of this compound is anticipated to be the irreversible covalent modification of a target protein. This interaction is driven by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

The reactivity of the sulfonyl fluoride is governed by the Sulfur(VI) Fluoride Exchange (SuFEx) reaction.[4][5] In a biological context, a nucleophilic amino acid residue in the binding pocket of a target protein attacks the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct.[6][7]

Targeting Nucleophilic Residues

While serine is a classic target for sulfonyl fluorides, leading to their widespread use as serine protease inhibitors like PMSF[1][7], their reactivity extends to other nucleophilic residues. The specific protein microenvironment dictates which residue is targeted. Potential targets include:

-

Serine: The hydroxyl group of a catalytically active serine is a common target.[1][8]

-

Tyrosine: The hydroxyl group of tyrosine can also be targeted, a mechanism that has been exploited for kinase inhibitors.[6][9]

-

Lysine: The ε-amino group of lysine is another potential nucleophile.[10]

-

Threonine and Histidine: These residues are also susceptible to modification by sulfonyl fluorides in specific contexts.[1]

The pyrazole-ethane scaffold of this compound plays a crucial role in directing the sulfonyl fluoride warhead to a specific binding site, thereby determining which protein and which residue are ultimately modified.

Caption: Covalent modification of a target protein by this compound.

A Practical Guide to Elucidating the Mechanism of Action

The following sections provide detailed protocols for identifying the protein targets of this compound, validating the interaction, and characterizing the inhibition.

Target Identification using Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique to identify the protein targets of covalent inhibitors in a native biological system.[11] This involves using a tagged version of the inhibitor to "fish out" its binding partners from a complex proteome.

-

Probe Synthesis: Synthesize an analogue of this compound that incorporates a bio-orthogonal handle, such as a terminal alkyne or azide. This will be your ABPP probe.

-

Proteome Labeling:

-

Culture cells of interest (e.g., a cancer cell line) to ~80% confluency.

-

Treat the cells with the ABPP probe at various concentrations (e.g., 1-100 µM) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Alternatively, treat a cell lysate with the probe.

-

-

Cell Lysis:

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in an appropriate buffer (e.g., RIPA buffer) containing protease inhibitors (excluding serine protease inhibitors if they are potential targets).

-

Quantify the protein concentration using a standard assay (e.g., BCA assay).

-

-

Click Chemistry:

-

To 1 mg of labeled proteome, add the click chemistry reagents: a reporter tag (e.g., biotin-azide or a fluorescent azide), copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

-

Incubate the reaction for 1 hour at room temperature.

-

-

Enrichment of Tagged Proteins (for biotin tags):

-

Add streptavidin-coated beads to the reaction mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a digestion buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT).

-

Alkylate with iodoacetamide.

-

Digest the proteins with a protease (e.g., trypsin) overnight at 37°C.

-

-

Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database to identify the proteins that were enriched in the probe-treated samples compared to the controls.

-

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Target Validation and Biochemical Characterization

Once putative targets are identified, the next steps are to validate the direct interaction and characterize the kinetics of inhibition.

-

Recombinant Protein Expression: Express and purify the putative target protein.

-

Enzyme Activity Assay: Develop an assay to measure the activity of the purified enzyme. This could be a fluorescence-based, absorbance-based, or luminescence-based assay.

-

IC50 Determination:

-

Incubate the enzyme with a range of concentrations of this compound for a fixed time.

-

Initiate the enzymatic reaction by adding the substrate.

-

Measure the reaction rate and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

-

Determination of k_inact and K_I:

-

To determine the rate of inactivation (k_inact) and the initial binding affinity (K_I), perform a time-dependent inhibition assay.

-

Incubate the enzyme with different concentrations of the inhibitor.

-

At various time points, take an aliquot of the reaction and add it to a solution containing a high concentration of the substrate to measure the residual enzyme activity.

-

Plot the natural log of the percentage of remaining activity versus time for each inhibitor concentration. The slope of each line will be the observed rate of inactivation (k_obs).

-

Re-plot k_obs against the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine k_inact (the Vmax) and K_I (the Km).

-

| Parameter | Description | Typical Value Range |

| IC50 | Concentration of inhibitor required to reduce enzyme activity by 50% | nM to µM |

| K_I | Inhibitor concentration at which the inactivation rate is half-maximal | µM to mM |

| k_inact | Maximal rate of enzyme inactivation | 10⁻³ to 1 s⁻¹ |

| k_inact/K_I | Second-order rate constant for inactivation; a measure of inhibitor efficiency | 10² to 10⁷ M⁻¹s⁻¹ |

-

Protein Incubation: Incubate the purified target protein with an excess of this compound to ensure complete modification.

-

Removal of Excess Inhibitor: Remove the unbound inhibitor using a desalting column or dialysis.

-

Protein Digestion: Denature, reduce, alkylate, and digest the modified protein with a protease (e.g., trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis:

-

Search the MS/MS data against the sequence of the target protein.

-

Include a variable modification in the search parameters corresponding to the mass of the 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl group (minus the fluorine atom) on the potential nucleophilic residues (Ser, Thr, Tyr, Lys, His).

-

Identify the peptide(s) containing the mass shift and pinpoint the exact amino acid residue that has been modified.[12]

-

Conclusion

This compound is a promising chemical probe and potential drug lead that likely acts as a covalent inhibitor. Its mechanism of action is predicated on the electrophilic sulfonyl fluoride moiety, which can form a stable covalent bond with nucleophilic residues on target proteins. The pyrazole scaffold provides the necessary molecular recognition to direct this reactivity. The experimental workflows detailed in this guide, from unbiased proteome-wide screening with ABPP to detailed biochemical and mass spectrometric characterization, provide a robust roadmap for the comprehensive elucidation of its molecular targets and mechanism of action. This systematic approach is essential for advancing our understanding of this and similar covalent agents in drug discovery and chemical biology.

References

-

PubMed, 2012.[8]

-

PubMed, 2022.[13]

-

BenchChem, 2025.[11]

-

BenchChem, 2025.[4]

-

RSC Publishing, 2015.[1]

-

PubMed, 2018.[12]

-

ACS Publications, 2021.[10]

-

RSC Publishing, 2023.[14]

-

PNAS, 2020.[6]

-

MEROPS - the Peptidase Database, 2023.[7]

-

PubMed Central, NIH, 2013.[15]

-

ResearchGate, 2012.[16]

-

ACS Publications, 2015.[17]

-

ACS Publications, 2015.[9]

-

PubMed, 2025.[5]

-

Organic & Biomolecular Chemistry (RSC Publishing), 2021.[18]

-

ResearchGate, 2025.[19]

-

CymitQuimica.[20]

-

PubMed, 2009.[21]

-

[1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities.]([Link]) PubMed, 2016.[22]

-

ResearchGate, 2019.[23]

-

PubMed, 2012.[2]

-

PubMed Central, 2022.[24]

-

ACS Publications, 2025.[25]

-

Dana Bioscience.[26]

-

PubMed Central, 2023.[3]

-

PubMed Central, 2019.[27]

Sources

- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 2. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. MEROPS - the Peptidase Database [ebi.ac.uk]

- 8. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 15. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. This compound | CymitQuimica [cymitquimica.com]

- 21. Fluoride and the caries lesion: interactions and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. danabiosci.com [danabiosci.com]

- 27. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

spectral data for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride

Introduction

In the landscape of modern medicinal chemistry and chemical biology, the sulfonyl fluoride hub has emerged as a cornerstone of covalent inhibitor design, largely popularized by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. These electrophilic warheads are prized for their ability to form stable covalent bonds with nucleophilic residues in proteins, offering a powerful tool for irreversible target labeling and modulation.[1]

This guide focuses on the definitive structural characterization of a key heterocyclic building block: This compound . This molecule merges the versatile pyrazole scaffold, a common pharmacophore, with an aliphatic sulfonyl fluoride, making it a valuable precursor for creating novel chemical probes and drug candidates.[2][3]

For researchers in drug development, ensuring the absolute structural integrity and purity of such building blocks is paramount. This whitepaper provides an in-depth technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) protocols and data interpretation required to unequivocally characterize this compound. The methodologies and insights presented herein are designed to be self-validating, reflecting field-proven best practices for small molecule analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a robust procedure for acquiring high-quality NMR data. The choices within this protocol are critical for ensuring data accuracy and reproducibility.

1. Sample Preparation:

- Analyte: Weigh approximately 5-10 mg of this compound. The higher concentration is preferable for obtaining a strong signal in ¹³C NMR experiments in a reasonable time.

- Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

- Causality: CDCl₃ is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. It contains a residual proton signal at δ ~7.26 ppm and a carbon signal at δ ~77.16 ppm, which can be used for spectral referencing.[4]

- Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to the NMR tube.

- Causality: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm.[5] Its single, sharp signal does not overlap with most analyte signals and provides a precise reference point. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference the spectrum to the deuterium lock frequency, though an external standard like CFCl₃ can be used if required.[6]

- Final Step: Vortex the NMR tube briefly to ensure a homogenous solution and transfer it to the spectrometer.

2. Instrument & Acquisition Parameters:

- Spectrometer: Data should be acquired on a high-field NMR spectrometer, such as a Bruker 400 MHz instrument.[6]

- Causality: Higher field strengths provide greater spectral dispersion, which is crucial for resolving complex multiplets and avoiding signal overlap, leading to more accurate data interpretation.

- ¹H NMR:

- Pulse Program: A standard single-pulse 'zg30' sequence is appropriate.

- Acquisition Time: ~3-4 seconds.

- Relaxation Delay: 2-5 seconds to ensure full relaxation of protons for accurate integration.

- Scans: 8-16 scans are typically sufficient for a high signal-to-noise ratio.

- ¹³C NMR:

- Pulse Program: A proton-decoupled experiment ('zgpg30') is standard to produce a spectrum with single lines for each unique carbon.

- Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

- ¹⁹F NMR:

- Pulse Program: A standard proton-decoupled single-pulse experiment.

- Scans: ¹⁹F is a highly sensitive nucleus (100% natural abundance), so only a few scans (e.g., 4-8) are needed.[7]

NMR Data Summary & Interpretation

The following table presents representative spectral data for this compound, based on established chemical shift ranges for its constituent moieties.[8][9]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.60 | d | J = 2.0 Hz | H-5 (Pyrazole) |

| ~7.55 | d | J = 1.5 Hz | H-3 (Pyrazole) | |

| ~6.35 | t | J = 2.0 Hz | H-4 (Pyrazole) | |

| ~4.70 | t | J = 6.5 Hz | N-CH₂ | |

| ~4.00 | t | J = 6.5 Hz | CH₂ -SO₂F | |

| ¹³C NMR | ~140.5 | CH | C-5 (Pyrazole) | |

| ~130.0 | CH | C-3 (Pyrazole) | ||

| ~107.0 | CH | C-4 (Pyrazole) | ||

| ~52.0 | CH₂ | N-CH₂ | ||

| ~50.0 | d, CH₂ | ¹JC-F ≈ 20 Hz | CH₂ -SO₂F | |

| ¹⁹F NMR | ~+53.0 | t | ³JF-H ≈ 4.0 Hz | F -SO₂ |

Interpretation:

-

¹H NMR Spectrum: The pyrazole ring protons appear in their characteristic regions: H-3 and H-5 are downfield due to the electron-withdrawing nature of the adjacent nitrogen atoms, while H-4 is more shielded.[8] The two methylene groups (-CH₂-) of the ethyl linker appear as two distinct triplets. The N-CH₂ group is shifted downfield due to its attachment to the electronegative nitrogen, while the CH₂-SO₂F group is even further downfield due to the powerful electron-withdrawing effect of the sulfonyl fluoride group. Each triplet arises from coupling to the adjacent CH₂ group.

-

¹³C NMR Spectrum: The three distinct signals for the pyrazole carbons confirm its structure. The two methylene carbons are also clearly resolved. Notably, the carbon atom directly attached to the sulfonyl fluoride group (CH₂-SO₂F) is expected to appear as a doublet due to one-bond coupling with the fluorine atom (¹JC-F).

-

¹⁹F NMR Spectrum: A single signal is observed, confirming the presence of one fluorine atom. This signal appears in the typical range for aliphatic sulfonyl fluorides (+26 to +54 ppm).[9] It is expected to be a triplet due to coupling with the two adjacent protons of the methylene group (³JF-H).

NMR Experimental Workflow

Caption: Workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, while fragmentation patterns can provide additional structural verification.

Experimental Protocol: MS Data Acquisition

The following protocol details a standard method using Electrospray Ionization (ESI), a soft ionization technique ideal for this type of polar molecule.

1. Sample Preparation:

- Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like acetonitrile or methanol.

- Working Solution: Dilute the stock solution to a final concentration of ~1-10 µg/mL using a mobile phase mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

- Causality: Formic acid is added to promote protonation of the analyte, facilitating the formation of positive ions ([M+H]⁺) in the ESI source, which are often more stable and abundant for nitrogen-containing heterocycles.

2. Instrument & Acquisition Parameters:

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[1]

- Ionization Mode: ESI in positive ion mode.

- Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

- Mass Range: Scan a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.

- Data Analysis: The acquired spectrum is analyzed to identify the parent ion and any significant fragment ions. The exact mass of the parent ion is compared to the theoretical mass calculated from its elemental formula.

MS Data Summary & Interpretation

Molecular Formula: C₅H₇FN₂O₂S Molecular Weight: 178.19 g/mol [10] Theoretical Exact Mass ([M+H]⁺): 179.0234

| Observed Ion (m/z) | Ion Formula | Description |

| 179.0234 | [C₅H₈FN₂O₂S]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 201.0053 | [C₅H₇FN₂NaO₂S]⁺ | Sodium Adduct ([M+Na]⁺) |

| 95.0451 | [C₅H₅N₂]⁺ | Fragment from cleavage of the ethyl-sulfonyl bond |

| 81.0342 | [C₄H₅N₂]⁺ | Pyrazole ring after loss of a CH₂ group |

Interpretation:

-

Molecular Ion: The primary goal is to observe the protonated molecular ion ([M+H]⁺) at an m/z value that matches the theoretical exact mass within a narrow tolerance (typically <5 ppm). This provides high-confidence confirmation of the elemental formula. The presence of a sodium adduct ([M+Na]⁺) is also very common in ESI-MS and further supports the molecular weight.

-

Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation can occur.[11] A plausible and highly diagnostic fragmentation pathway for this molecule is the cleavage of the C-S bond, leading to the loss of the sulfonyl fluoride moiety and the formation of a stable pyrazolyl-ethyl cation (m/z 95.0451). This fragmentation pattern strongly supports the connectivity of the pyrazole ring to the ethanesulfonyl fluoride group.[11][12]

MS Experimental Workflow

Sources

- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Promising Scaffold for Covalent Drug Discovery

2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride is an emerging molecule of significant interest in the field of medicinal chemistry and drug discovery. Its structure combines two key pharmacophores: a pyrazole ring and a sulfonyl fluoride moiety. The pyrazole nucleus is a common feature in many approved drugs, known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The sulfonyl fluoride group, on the other hand, is a versatile electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, and serine[3]. This ability to act as a covalent inhibitor offers several advantages in drug design, including increased potency, prolonged duration of action, and the potential to target challenging proteins that are not amenable to traditional non-covalent inhibition strategies.

Commercial Availability

As of early 2026, this compound is not a standard, off-the-shelf catalog item from major chemical suppliers. While some specialized vendors may list it for custom synthesis, it is generally not available for immediate purchase. This limited commercial availability necessitates a reliable synthetic protocol for researchers who wish to investigate its properties and applications.

Proposed Synthesis of this compound

The following is a proposed three-step synthesis for this compound, based on established and well-documented chemical transformations. This synthetic route is designed to be accessible in a standard organic chemistry laboratory.

Sources

stability and storage conditions for 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

An In-Depth Technical Guide to the Stability and Storage of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Synthesizing data from analogous compounds and the fundamental principles of sulfonyl fluoride chemistry, this document offers field-proven insights for researchers in drug discovery and chemical biology. The guide details the inherent stability of the sulfonyl fluoride functional group, potential degradation pathways, and step-by-step protocols for handling, storage, and stability assessment to ensure the compound's integrity throughout its lifecycle.

Introduction: The Emerging Role of Pyrazolyl Sulfonyl Fluorides

The sulfonyl fluoride moiety has become an increasingly important electrophile in covalent probe discovery and drug development.[1] Its unique balance of stability and latent reactivity allows for the formation of robust covalent bonds with nucleophilic amino acid residues such as tyrosine, lysine, and serine under specific physiological conditions.[1][2] this compound is a bifunctional molecule that combines this valuable "warhead" with a pyrazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[3]

Understanding the stability and proper storage of this compound is paramount. Degradation not only results in the loss of valuable material but can also lead to the formation of impurities that may confound experimental results or introduce toxicity. This guide provides the foundational knowledge required to maintain the chemical integrity of this compound from the stock vial to the final assay.

Chemical Properties and Structural Rationale for Stability

The remarkable stability of this compound is a direct consequence of its molecular structure, which features the highly resilient sulfur(VI)-fluoride bond and the aromatic pyrazole ring.

The S(VI)-F bond is thermodynamically stable and kinetically inert under many conditions, a stark contrast to the more reactive sulfonyl chlorides. This bond is highly resistant to reduction, oxidation, and thermolysis.[4] While sulfonyl fluorides are generally stable to hydrolysis, their latent electrophilicity can be "unleashed" in the presence of strong bases or certain catalysts, which is the basis for their utility in covalent modifications.[4][5]

The pyrazole ring is an aromatic heterocycle, which contributes to the overall stability of the molecule. However, the strong electron-withdrawing nature of the ethanesulfonyl fluoride substituent can decrease the nucleophilicity of the pyrazole nitrogens.[3]

| Property | Value / Description | Source |

| Molecular Formula | C₅H₇FN₂O₂S | N/A |

| Molecular Weight | 178.19 g/mol | N/A |

| Appearance | Likely a solid or oil at room temperature. | Inferred from similar compounds[6] |

| Functional Groups | Sulfonyl Fluoride (-SO₂F), Pyrazole Ring | N/A |

| Reactivity Profile | Stable electrophile; reacts with nucleophiles. | [1] |

Core Stability Profile and Potential Degradation

Thermal Stability

Based on extensive data from analogous aryl and alkyl sulfonyl fluorides, this compound is expected to exhibit high thermal stability. For instance, the related deoxyfluorination reagent PyFluor (2-pyridinesulfonyl fluoride) shows no exothermic decomposition up to 350 °C.[6] This resilience makes it suitable for reactions that may require moderate heating.[7]

Hydrolytic Stability

Sulfonyl fluorides are notably more resistant to hydrolysis than their sulfonyl chloride counterparts.[1] Many can be handled on the benchtop and are even stable in aqueous emulsions without significant degradation.[6] However, hydrolysis can be induced under forcing conditions, particularly at high pH. The likely degradation product would be the corresponding sulfonic acid.

Potential Degradation Pathway: Base-Mediated Hydrolysis

While stable under neutral conditions, prolonged exposure to strong aqueous base can lead to nucleophilic attack at the electrophilic sulfur atom, displacing the fluoride ion and ultimately forming the sulfonic acid. This pathway underscores the importance of avoiding basic storage solutions.

Sources

- 1. Sulfonyl Fluorides - Enamine [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PyFluor - Enamine [enamine.net]

A Technical Guide to 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride: A SuFEx Clickable Handle for Chemical Biology and Drug Discovery

Abstract

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has revolutionized the assembly of functional molecules.[1][2][3] Central to this technology is the development of robust, selectively reactive "clickable handles." This guide provides an in-depth technical overview of 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride (PzESF), a versatile SuFEx handle gaining prominence in chemical biology and drug discovery. We will explore the core chemical principles of PzESF, its synthesis, and its practical application in bioconjugation and library synthesis, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Power of SuFEx and the Need for Advanced Handles

Click chemistry has become an indispensable tool across the chemical sciences for its efficiency and reliability in molecular assembly.[3] The "second generation" of this philosophy is Sulfur(VI) Fluoride Exchange (SuFEx), which leverages the unique reactivity of the S-F bond.[3][4] Unlike more conventional electrophiles, sulfonyl fluorides (R-SO₂F) exhibit a remarkable balance of stability and latent reactivity. They are largely inert to common biological nucleophiles and aqueous conditions, yet can be triggered to react efficiently and specifically with target functional groups under defined conditions.[4][5][6]

This "privileged" reactivity makes sulfonyl fluorides exceptional electrophilic warheads for applications ranging from covalent enzyme inhibition to the construction of diverse compound libraries.[5][6] The utility of SuFEx chemistry is critically dependent on the nature of the molecular scaffold to which the sulfonyl fluoride is attached—the "handle." An ideal handle must be synthetically accessible and impart favorable reactivity and physicochemical properties to the entire construct.

This compound (PzESF) has emerged as a particularly effective SuFEx handle. The pyrazole motif is a well-established pharmacophore found in numerous pharmaceuticals, valued for its ability to participate in hydrogen bonding and other key binding interactions.[7][8] The incorporation of this heterocycle into a SuFEx handle provides a powerful tool for building molecules with inherent biological relevance.

Core Concepts: The Chemistry of the Pyrazolyl Sulfonyl Fluoride Handle

The effectiveness of PzESF lies in the interplay between the sulfonyl fluoride warhead and the pyrazole scaffold.

Mechanism of Sulfur(VI) Fluoride Exchange

The SuFEx reaction is a nucleophilic substitution at the hexavalent sulfur center. The S-F bond, while thermodynamically strong, can be activated for nucleophilic attack.[4] In biological or protic environments, this activation is often facilitated by hydrogen bond donation to the fluoride, increasing the electrophilicity of the sulfur atom.[9] This allows context-specific nucleophilic residues within a protein binding pocket—such as the side chains of lysine, tyrosine, serine, or threonine—to attack the sulfur, displacing the fluoride ion and forming a stable covalent sulfonamide or sulfonate linkage.[5][6]

Caption: General mechanism of the SuFEx reaction with a protein nucleophile.

Advantages of the Pyrazole Scaffold

The pyrazole ring in PzESF is not merely a spectator. Its presence offers several distinct advantages:

-

Pharmacophoric Value: As a privileged scaffold in medicinal chemistry, its inclusion can enhance the binding affinity and drug-like properties of the resulting conjugates.[7][8][10][11]

-

Modulated Reactivity: The electronic properties of the pyrazole ring can influence the reactivity of the neighboring sulfonyl fluoride group.

-

Synthetic Tractability: Pyrazole-containing sulfonyl fluorides can be accessed through robust synthetic routes, such as 1,3-dipolar cycloadditions, allowing for the generation of diverse analogs.[7][12]

Synthesis and Experimental Protocols

A core strength of the PzESF handle is its straightforward accessibility. While multiple routes exist for pyrazole synthesis, a common and efficient method involves the reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF).[13]

Synthesis of this compound (Conceptual)

A general strategy for synthesizing pyrazolyl aliphatic sulfonyl fluorides involves a copper-catalyzed cascade reaction.[13] This approach is valued for its high atom economy and regioselectivity.

Caption: Conceptual workflow for the synthesis of pyrazolyl sulfonyl fluorides.

Protocol: SuFEx-based Bioconjugation to a Model Protein

This protocol describes a general procedure for labeling a protein containing a reactive surface lysine or tyrosine with a PzESF-functionalized molecule (e.g., a biotin-PzESF probe).

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4-8.5).

-

PzESF probe stock solution (e.g., 10-100 mM in DMSO).

-

Reaction buffer (e.g., PBS, pH 8.0).

-

Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0).

-

Desalting column or dialysis equipment for purification.

-

Analytical tools: SDS-PAGE, Mass Spectrometry (LC-MS).

Methodology:

-

Protein Preparation: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in the reaction buffer.

-

Probe Addition: Add the PzESF probe from the DMSO stock solution to the protein solution to achieve the desired molar excess (typically 10-50 fold excess). The final DMSO concentration should ideally be kept below 5% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the protein's reactivity.

-

Reaction Monitoring (Optional): At various time points, an aliquot can be removed, quenched, and analyzed by LC-MS to monitor the extent of labeling.

-

Quenching: Add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted PzESF probe. Incubate for 30-60 minutes.

-

Purification: Remove the excess, unreacted probe and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.

-

Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE (which will show a mass shift) and intact protein mass spectrometry.

Applications and Data

The PzESF handle is a powerful tool for various applications in drug discovery and chemical biology.[1][2] Its stability and predictable reactivity make it suitable for high-throughput screening and the generation of covalent inhibitors.

Covalent Inhibitor Development

Sulfonyl fluorides are privileged warheads for designing targeted covalent inhibitors.[5][6] By attaching a PzESF handle to a scaffold that has known affinity for a protein target, researchers can convert a reversible binder into a potent, irreversible inhibitor. The pyrazole moiety can be used to fine-tune binding interactions within the target's active site.

Activity-Based Protein Profiling (ABPP)

PzESF handles can be incorporated into probes for ABPP. A typical probe consists of the PzESF warhead, a linker, and a reporter tag (e.g., biotin or a fluorophore). These probes can be used to covalently label active enzymes in complex biological samples, allowing for subsequent enrichment and identification by mass spectrometry.

Data Summary: Representative SuFEx Reaction Parameters

The efficiency of the SuFEx reaction depends on the nucleophile, base, and solvent. The table below summarizes typical conditions for the reaction of pyrazolyl sulfonyl fluorides with different nucleophiles, based on published methodologies.[7]

| Nucleophile Type | Example | Base/Catalyst | Solvent | Typical Yield | Reference |

| Primary Amine | Aniline | DABCO | Acetonitrile | >90% | [7] |

| Secondary Amine | Morpholine | DBU | THF | >85% | [7] |

| Phenol | 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | >95% | [7][14] |

| Aliphatic Alcohol | Benzyl Alcohol | BTMG/HMDS | THF | >80% | [14] |

Note: Yields are illustrative and depend on the specific substrates used.

Trustworthiness and Expert Insights

-

Causality of Base Choice: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like DABCO is sufficient to deprotonate the amine without competing in the reaction.[7] For less nucleophilic phenols, a stronger inorganic base like Cs₂CO₃ is often required to generate the more reactive phenoxide.[14] The Accelerated SuFEx Click Chemistry (ASCC) protocol, using a synergistic catalyst system, is particularly effective for less reactive alcohols.[14]

-

Solvent Considerations: Aprotic solvents like acetonitrile or THF are generally preferred to avoid competing reactions with the solvent. However, SuFEx reactions are notably tolerant of water, a key feature of click chemistry.[15]

-

Self-Validating Protocols: The success of a SuFEx reaction is readily confirmed. The formation of the sulfonamide or sulfonate product results in a distinct mass shift detectable by LC-MS. For aromatic compounds, ¹⁹F NMR can be used to monitor the disappearance of the sulfonyl fluoride signal (typically ~+40 to +65 ppm) and confirm reaction completion.

Conclusion and Future Outlook

The this compound handle represents a significant advancement in the SuFEx toolkit. It combines the privileged reactivity of the sulfonyl fluoride warhead with the valuable pharmacophoric properties of the pyrazole heterocycle. This combination provides a robust and versatile platform for researchers in drug discovery, enabling the rapid synthesis of covalent inhibitors, biological probes, and diverse molecular libraries. As SuFEx chemistry continues to expand, we anticipate that handles like PzESF will become increasingly central to the development of next-generation therapeutics and chemical biology tools.[1][16]

References

- The growing applic

- The growing applications of SuFEx click chemistry. Chemical Society Reviews (RSC Publishing).

- The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.

- SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!.

- SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl

- Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.

- Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjug

- Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.

- Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry - Chinese Chemical Society.

- SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride. PMC - PubMed Central.

- Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing.

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - PubMed Central.

- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed Central.

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing.

- Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Publishing.

- SuFEx reactions of 4‐oxo‐4,5‐dihydropyrazolo[1,5‐a]quinoxaline‐2‐sulfonyl fluoride.

- A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides. Organic & Biomolecular Chemistry (RSC Publishing).

- Fluorinated Pyrazoles: From Synthesis to Applications.

- Fluorinated Pyrazoles:

- A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore. PubMed.

- Sulfur fluoride exchange. PMC - PubMed Central.

- Fluorinated Pyrazoles: From Synthesis to Applic

- Synthesis of fluorinated dipyrazolyl sulfones from bis(2-fluoro-2-polyfluoroalkylalkenyl) sulfones and diazomethane.

- A [3 + 2] Annulation for the Synthesis of Pyrazolyl Vinyl Sulfonyl Fluorides: A Class of Important Pharmacophore.

- Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs. NIH.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.

- Evolution of sulfur (VI) fluoride exchange (SuFEx) click chemistry.

- This compound. CymitQuimica.

Sources

- 1. The growing applications of SuFEx click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cascade reaction for regioselective construction of pyrazole-containing aliphatic sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Ethene-1,1-disulfonyl Difluoride (EDSF) for SuFEx Click Chemistry: Synthesis of SuFExable 1,1-Bissulfonylfluoride Substituted Cyclobutene Hubs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 16. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]

reactivity of the pyrazole moiety in 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl fluoride

An In-Depth Technical Guide to the Reactivity of the Pyrazole Moiety in 2-(1H-pyrazol-1-yl)ethane-1-sulfonyl Fluoride

Introduction: The Pyrazole Core in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development.[1][2] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating activities as analgesics, anti-inflammatories, and anti-cancer agents.[3][4] The unique electronic properties of the pyrazole ring, including its aromaticity and the distinct roles of its two nitrogen atoms—one pyrrole-like (N1) and one pyridine-like (N2)—endow it with a versatile and tunable reactivity profile.[5] This guide provides a detailed exploration of the reactivity of the pyrazole moiety when functionalized at the N1 position with a 2-ethanesulfonyl fluoride group, a substituent of profound importance in the field of covalent drug discovery. We will dissect the electronic interplay between the pyrazole core and the sulfonyl fluoride warhead, offering field-proven insights into its behavior in key chemical transformations.

Fundamental Reactivity of the Unsubstituted Pyrazole Ring

To appreciate the influence of the N1-substituent, one must first understand the intrinsic reactivity of the parent pyrazole ring. The pyrazole system is aromatic, containing 6 π-electrons delocalized across the five-membered ring.[1] This aromaticity confers significant stability. The electron distribution, however, is not uniform.

-

Nitrogen Atoms : The N1 "pyrrole-type" nitrogen contributes two electrons to the aromatic system, while the N2 "pyridine-type" nitrogen contributes one. The lone pair on the N2 atom lies in the plane of the ring, rendering it basic and a primary site for protonation or coordination to Lewis acids.[4][5]

-

Carbon Atoms : The overall electron-rich nature of the two nitrogen atoms leads to a reduction in electron density at the adjacent C3 and C5 positions, making them somewhat electrophilic. Conversely, the C4 position is the most electron-rich carbon, making it the preferred site for electrophilic aromatic substitution.[3][6][7]

This inherent electronic arrangement dictates the pyrazole's general reactivity patterns. In acidic media, the N2 atom is protonated, deactivating the ring towards electrophilic attack. Under basic conditions, the N1 proton can be abstracted to form the pyrazolide anion, a potent nucleophile that readily reacts with electrophiles at the nitrogen positions.[1][4]

Caption: Nucleophilic (blue) and electrophilic (red) centers of the pyrazole ring.

Electronic Modulation by the 2-(Ethanesulfonyl Fluoride) Substituent

Attaching the 2-ethanesulfonyl fluoride group to the N1 position dramatically alters the electronic landscape of the pyrazole ring. The sulfonyl group (-SO₂) is powerfully electron-withdrawing through both inductive and resonance effects. This has several critical consequences for the molecule's reactivity.

-

Ring Deactivation : The strong electron-withdrawing nature of the N1-substituent significantly reduces the electron density across the entire pyrazole ring system. This deactivation makes classical electrophilic aromatic substitution reactions, even at the normally reactive C4 position, exceedingly difficult and require harsh conditions.[6]

-

Increased Acidity of C-H Bonds : The inductive pull of the substituent increases the acidity of the ring protons, particularly at the adjacent C5 position. This makes the C5 proton more susceptible to abstraction by strong bases, a key feature exploited in metalation reactions.

-

Activation of the Sulfonyl Fluoride Moiety : The primary site of reactivity shifts from the aromatic ring to the sulfonyl fluoride group itself. This functional group is a "privileged warhead" in chemical biology, known for its ability to covalently modify nucleophilic residues in proteins.[8][9]

Caption: Electronic effects of the N1-ethanesulfonyl fluoride substituent.

Key Reaction Classes and Methodologies

C-H Functionalization via Directed Metalation

Given the deactivation of the pyrazole ring towards electrophilic attack, direct C-H functionalization has emerged as the premier strategy for introducing substituents.[10] The N2 "pyridine-type" nitrogen atom serves as an effective directing group for metalation.

The most acidic proton is at the C5 position, which can be selectively removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-based magnesium reagents (TMP = 2,2,6,6-tetramethylpiperidide).[11] This generates a C5-lithiated or magnesiated pyrazole intermediate, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, iodine, alkyl halides) to install functionality exclusively at the C5 position.

Table 1: Regioselectivity in Pyrazole Metalation

| Metalating Agent | Directing Group | Predominant Site of Deprotonation | Reference |

| n-BuLi | N1-H (as anion) | C5 | [11] |

| LDA | N2 (lone pair) | C5 | [11] |

| TMPMgCl·LiCl | N2 (lone pair) | C5 | [11] |

Transition-Metal-Catalyzed C-H Activation

In addition to stoichiometric metalation, transition-metal-catalyzed C-H activation offers a powerful, atom-economical alternative.[10] Palladium, rhodium, and ruthenium catalysts are commonly employed. The pyrazole's N2 atom again acts as a coordinating directing group, forming a metallacyclic intermediate that facilitates the cleavage of the C5-H bond. This allows for direct C-C and C-heteroatom bond formation, such as arylation, alkenylation, and amination reactions. Pyrazole-directed C(sp³)–H activation has also been demonstrated, highlighting the versatility of this approach.[12]

Exemplary Protocol: Pd-Catalyzed C5-Arylation of this compound

This protocol is a representative methodology adapted from established principles of pyrazole-directed C-H activation.

-

Reaction Setup : To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl halide (e.g., iodobenzene, 1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand such as P(o-tolyl)₃ (10 mol%).

-

Solvent and Base : Evacuate and backfill the tube with argon. Add a degassed solvent, typically a polar aprotic solvent like DMF or DMA (0.1 M concentration). Add a base, such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).

-

Reaction Conditions : Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. The causality for heating is to provide the activation energy for the C-H bond cleavage and facilitate the catalytic cycle.

-

Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification : Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography to yield the C5-arylated product. The self-validating aspect of this protocol lies in the high regioselectivity; characterization by ¹H NMR should show the disappearance of the C5-H signal and the appearance of new aromatic signals corresponding to the coupled aryl group.

Caption: Experimental workflow for a pyrazole-directed C-H arylation reaction.

Reactivity as a Covalent Warhead: Sulfur(VI) Fluoride Exchange (SuFEx)

The most significant aspect of this compound for drug development professionals is the reactivity of the sulfonyl fluoride moiety. This group is a premier example of a "clickable" covalent warhead, central to the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept pioneered by Sharpless and coworkers.

Sulfonyl fluorides are remarkably stable in aqueous environments but can be activated to react with nucleophiles.[8] In a biological context, they can form highly stable covalent bonds with the nucleophilic side chains of amino acids such as lysine, tyrosine, serine, and histidine.[8][13] This makes them ideal for designing targeted covalent inhibitors (TCIs), where the pyrazole moiety can serve as a recognition element to bind non-covalently in a protein's active site, positioning the sulfonyl fluoride "warhead" for a specific and irreversible reaction with a nearby nucleophilic residue.

The mechanism involves the nucleophilic attack of the amino acid side chain on the electrophilic sulfur atom, displacing the fluoride ion. This reaction is highly specific and efficient, forming a stable sulfonamide or sulfonate ester linkage.

Sources

- 1. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]